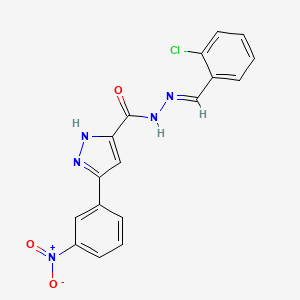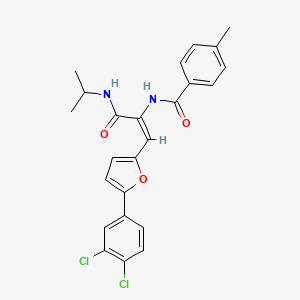![molecular formula C27H20ClN3O2S2 B11974357 (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung "(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-methyl-2-thioxo-1,3-thiazolidin-4-on" ist ein synthetisches organisches Molekül, das zur Klasse der Thiazolidinone gehört. Thiazolidinone sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle und Antikrebswirkungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von "(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-methyl-2-thioxo-1,3-thiazolidin-4-on" beinhaltet typischerweise die Kondensation eines Thiazolidinonderivats mit einem Pyrazolderivat. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, und die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen und Reinigungsschritte wie Umkristallisation oder Chromatographie sorgfältig kontrolliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiazolidinonring kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Die Chlorbenzylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH4).
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Umwandlung von Nitrogruppen in Amine.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.
Biologie
In der biologischen Forschung kann die Verbindung auf ihr Potenzial als Therapeutikum untersucht werden. Ihre Wechselwirkungen mit biologischen Zielstrukturen können Einblicke in ihren Wirkmechanismus und mögliche Nebenwirkungen liefern.
Medizin
In der medizinischen Chemie ist die Verbindung wegen ihrer möglichen pharmakologischen Aktivitäten von Interesse. Sie kann auf ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, Infektionen und Entzündungszuständen, bewertet werden.
Industrie
In der Industrie kann die Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Verbindungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von "(5Z)-5-[(3-{4-[(2-Chlorbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylen]-3-methyl-2-thioxo-1,3-thiazolidin-4-on" beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an Krankheitspfaden beteiligt sind. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of “(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.
Pyrazole: Bekannt für ihre entzündungshemmenden und Antikrebsaktivitäten.
Benzylderivate: Bekannt für ihre antimikrobiellen Eigenschaften.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihren kombinierten Strukturmerkmalen, die ihr möglicherweise ein einzigartiges Profil biologischer Aktivitäten verleihen. Ihre spezifische Kombination aus einem Thiazolidinonring, einer Pyrazoleinheit und einer Chlorbenzylgruppe kann zu unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C27H20ClN3O2S2 |
|---|---|
Molekulargewicht |
518.1 g/mol |
IUPAC-Name |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20ClN3O2S2/c1-30-26(32)24(35-27(30)34)15-20-16-31(21-8-3-2-4-9-21)29-25(20)18-11-13-22(14-12-18)33-17-19-7-5-6-10-23(19)28/h2-16H,17H2,1H3/b24-15- |
InChI-Schlüssel |
BWOZLXFTEBUMGC-IWIPYMOSSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11974295.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974301.png)

![ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974309.png)


![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11974353.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11974378.png)
